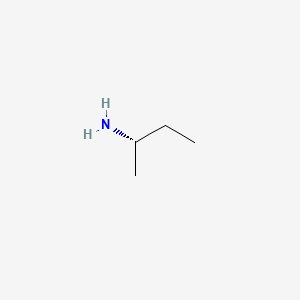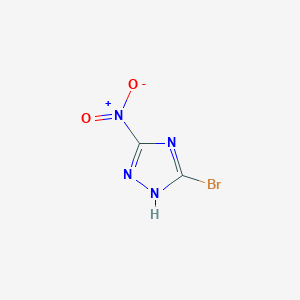![molecular formula C13H16N3NaO4S B7771369 sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate](/img/structure/B7771369.png)
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate” is known as RMC-6236. It is a novel, oral, non-covalent inhibitor that selectively targets the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This compound has shown significant promise in preclinical and clinical studies, particularly in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RMC-6236 involves multiple steps, including the formation of a tri-complex with cyclophilin A. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to be a non-covalent inhibitor, which suggests that its synthesis involves precise control over the formation of non-covalent interactions.
Industrial Production Methods: Industrial production methods for RMC-6236 are also proprietary. Typically, the production of such compounds involves large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product. The process likely includes multiple purification steps to isolate the active compound from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: RMC-6236 primarily undergoes non-covalent interactions with its target proteins. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to form stable complexes with its molecular targets.
Common Reagents and Conditions: The formation of the tri-complex with cyclophilin A is a key aspect of RMC-6236’s activity. This process likely involves the use of specific reagents that facilitate the non-covalent binding of the compound to its target proteins. The exact conditions for these interactions are proprietary.
Major Products Formed: The major product formed from the interaction of RMC-6236 with its target proteins is a stable tri-complex that inhibits the activity of the rat sarcoma virus proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.
Applications De Recherche Scientifique
RMC-6236 has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant promise in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. Preclinical studies have demonstrated that RMC-6236 can induce deep and sustained tumor regressions in multiple cancer types. Additionally, it has been found to be well-tolerated in clinical trials, with a favorable safety profile.
Mécanisme D'action
RMC-6236 exerts its effects by selectively targeting the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This selective inhibition disrupts the oncogenic signaling pathways that drive cancer cell growth and proliferation. The compound forms a stable tri-complex with cyclophilin A and the rat sarcoma virus proteins, effectively inhibiting their activity and leading to tumor regression.
Comparaison Avec Des Composés Similaires
RMC-6236 is unique in its ability to selectively target the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This distinguishes it from other inhibitors that target only specific mutations or the inactive state of the proteins. Similar compounds include other rat sarcoma virus inhibitors, such as sotorasib and adagrasib, which target specific mutations in the Kirsten rat sarcoma virus gene. these compounds do not have the same broad-spectrum activity as RMC-6236.
Conclusion
RMC-6236 is a promising compound with significant potential in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of targeted cancer therapies. Further research and clinical trials will continue to elucidate its full potential and applications in oncology.
Propriétés
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAAPFSPWAYTJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














